molecular formula C20H28N2O3 B12001049 4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12001049
M. Wt: 344.4 g/mol
InChI Key: VVRPAQFVMYUENL-UHFFFAOYSA-N
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Description

4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Preparation Methods

The synthesis of 4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

4-hydroxy-1-methyl-N-nonyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-3-4-5-6-7-8-11-14-21-19(24)17-18(23)15-12-9-10-13-16(15)22(2)20(17)25/h9-10,12-13,23H,3-8,11,14H2,1-2H3,(H,21,24)

InChI Key

VVRPAQFVMYUENL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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